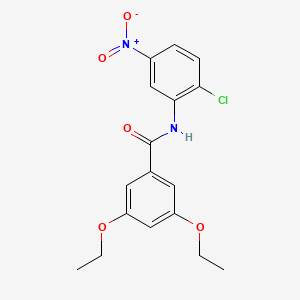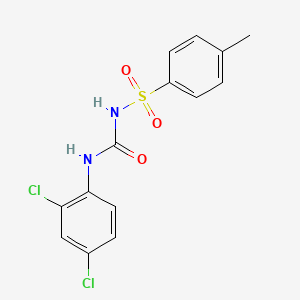![molecular formula C28H32N2O3 B5994264 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione](/img/structure/B5994264.png)
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione is a useful research compound. Its molecular formula is C28H32N2O3 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.24129289 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]cyclohexane-1,3-dione typically involves multi-step organic synthesis. Key steps include the formation of the indole ring, functionalization of the indole at specific positions, and coupling with the cyclohexane-1,3-dione scaffold. Reaction conditions often involve catalysts, appropriate solvents, and controlled temperatures to ensure high yields and purity. For example, the preparation might start with the synthesis of 5-(benzyloxy)-2-methyl-1H-indole, followed by its reaction with ethylamine to form an intermediate, which is subsequently reacted with cyclohexane-1,3-dione derivatives under specific conditions.
Industrial Production Methods: : Industrial-scale production would require optimization of each reaction step to maximize efficiency and minimize waste. This often involves the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of scalable protocols that ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : The indole and cyclohexane moieties can be subjected to oxidation using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate under controlled conditions.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) to modify specific functional groups.
Substitution: : Substitutions, particularly on the indole ring, can be achieved using electrophilic or nucleophilic reagents depending on the desired transformation. Common reagents include alkyl halides or acyl chlorides.
Reagent Conditions: : Typical reagents and conditions used include:
m-CPBA for oxidation
LiAlH4 for reduction
Alkyl halides for substitution reactions
Major Products Formed: : Each type of reaction yields specific products, such as oxidized indole derivatives, reduced cyclohexane compounds, or substituted indoles, depending on the reaction pathway and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound is studied for its reactivity and potential as a building block in complex organic syntheses. Its unique structure allows for diverse modifications, making it a valuable tool in the synthesis of novel molecules.
Biology: : In biological research, derivatives of this compound may be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids, to understand their potential as biochemical probes.
Medicine: : The compound and its derivatives could be explored for their therapeutic potential, particularly in the design of new drugs targeting specific diseases. Their interactions with biological pathways could lead to the development of novel treatments.
Industry: : Industrial applications might include its use as an intermediate in the synthesis of complex organic materials, potentially contributing to the development of advanced polymers or specialty chemicals.
Wirkmechanismus
Mechanism: : The mechanism of action for any biological activity of this compound would depend on its interactions at the molecular level. The indole moiety could interact with enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways: : Potential targets might include kinases, receptors, or enzymes involved in critical cellular processes. The cyclohexane-1,3-dione portion could enhance binding affinity or specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Benzyloxy)-2-methyl-1H-indole: : Shares the indole core and some functional groups, but lacks the cyclohexane-1,3-dione component.
Indole-3-acetic acid: : Another indole derivative with distinct biological activity, primarily as a plant hormone.
Cyclohexane-1,3-dione: : Basic scaffold that contributes to the unique properties of the compound .
Eigenschaften
IUPAC Name |
3-hydroxy-2-[N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]-C-propylcarbonimidoyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-3-8-25(28-26(31)11-7-12-27(28)32)29-16-15-22-19(2)30-24-14-13-21(17-23(22)24)33-18-20-9-5-4-6-10-20/h4-6,9-10,13-14,17,30-31H,3,7-8,11-12,15-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMWUNKENDEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NCCC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C)C4=C(CCCC4=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-2-[(4-BROMOPHENYL)AMINO]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5994183.png)

![2-(3,4-dimethylphenyl)-4-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B5994198.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5994219.png)
![6-[2-(4-methylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one](/img/structure/B5994224.png)
![1-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5994230.png)
![3-(4-chlorophenyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5994242.png)
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline](/img/structure/B5994249.png)
![ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-nitrophenyl)iminothiophene-3-carboxylate](/img/structure/B5994253.png)
![2-[(4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-PHENYLACETAMIDE](/img/structure/B5994255.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5994258.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-N-phenyl-3-piperidinamine](/img/structure/B5994277.png)

![3-(4-fluorophenyl)-7-(2-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5994285.png)
